molecular formula C17H22N2O6 B2510556 Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate CAS No. 896332-89-1

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate

Cat. No.: B2510556
CAS No.: 896332-89-1
M. Wt: 350.371
InChI Key: ADZVYIZIEQSGCN-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate is a synthetic compound featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked to a morpholinoethylamino-2-oxoacetate ester. The benzo[d][1,3]dioxole moiety is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions. Its structural complexity suggests applications in drug discovery, particularly as an intermediate for bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-2-23-17(21)16(20)18-10-13(19-5-7-22-8-6-19)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZVYIZIEQSGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Introduction of the morpholine ring: The benzo[d][1,3]dioxole derivative is then reacted with a suitable morpholine derivative under basic conditions to introduce the morpholine ring.

    Formation of the ethyl ester group: The final step involves esterification of the intermediate compound with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate features a molecular formula of C16H19N3O5 and a molecular weight of approximately 335.34 g/mol. The compound contains a benzodioxole moiety, which is known for its biological activity, particularly in the development of therapeutic agents.

Anticancer Activity

Research indicates that derivatives of benzodioxole compounds exhibit notable anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
  • Case Study : A study demonstrated that similar benzodioxole derivatives showed significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development in anticancer therapies .

Anti-Diabetic Potential

The compound's structural features align with those found in other anti-diabetic agents. Research into benzodioxole derivatives has shown promise in enhancing insulin sensitivity and regulating glucose metabolism:

  • Inhibition of Alpha-Glucosidase : Compounds containing similar moieties have been identified as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion .
  • Data Table : Below is a summary of the inhibitory effects observed in related studies.
CompoundIC50 (µM)Target Enzyme
Compound A25Alpha-glucosidase
Compound B30Dipeptidyl peptidase IV
Ethyl 2-((...)TBDTBD

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Benzodioxole derivatives have shown activity against various bacterial strains:

  • Study Findings : In vitro assays indicated that modifications to the benzodioxole structure can enhance antibacterial efficacy against Gram-positive bacteria .

Neuroprotective Effects

Emerging research suggests that compounds similar to Ethyl 2-((...) may possess neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease:

  • Mechanism : These compounds may inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels .

Synthesis and Characterization

The synthesis of Ethyl 2-((...) typically involves multi-step reactions starting from readily available precursors:

  • Initial Reaction : The benzodioxole derivative is synthesized through a condensation reaction.
  • Final Product Formation : Subsequent reactions yield the target compound through esterification processes involving morpholine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. For instance, in anticancer studies, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzo[d][1,3]dioxole moiety can interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

The following analysis compares Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate with structurally related compounds from the evidence, focusing on substituents, physicochemical properties, and synthetic routes.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences

Compound Name/ID Core Structure Key Substituents/Modifications Reference
Target Compound Benzo[d][1,3]dioxole + ethyl oxoacetate Morpholinoethylamino group -
D14–D20 () Benzo[d][1,3]dioxole + penta-2,4-dienamide Varied aryl groups (e.g., benzyloxy, pyridinylmethoxy)
Ethyl 2-(2-(benzo[1,3]dioxol-5-yl)acetamido)-2-hydroxyacetate (7b) Benzo[d][1,3]dioxole + hydroxyacetate Hydroxyl group at C2
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (7) Pyrrolidine + benzo[d][1,3]dioxole Methoxyphenyl and stereochemical complexity
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-fluoroacetate (3u) Benzo[d][1,3]dioxole + fluoroacetate Fluorine substitution at C2
  • Morpholino vs. Hydroxyl Groups: The target compound’s morpholinoethyl group enhances solubility compared to the hydroxyl group in compound 7b (), which may form hydrogen bonds but could reduce metabolic stability .
  • Aromatic Substituents: D14–D20 () feature extended conjugated systems (penta-2,4-dienamide) with aryl substitutions, which likely increase π-π stacking interactions but reduce solubility compared to the target compound’s compact morpholinoethyl chain .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name/ID Physical State Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
Target Compound Not reported Not reported Not reported Estimated ~380–400 -
D14 () Brown solid 208.9–211.3 13.7 ~450–500
D15 () Red solid 191.0–192.0 21.7 ~450–500
7b () Amorphous white Not reported 98 ~295
3u () Transparent oil Not reported 44 ~228
  • In contrast, compound 3u () is an oil, indicating lower intermolecular forces .
  • Yields : Compound 7b () achieves a 98% yield via Hantzsch cyclization, suggesting efficient synthesis compared to D14–D20 (13.7–24.8% yields) and the target compound, which may require multi-step synthesis .

Biological Activity

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C18_{18}H20_{20}N2_{2}O5_{5}
  • Molecular Weight : 348.36 g/mol

Structural Features

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • Morpholino group : Often enhances solubility and bioavailability.
  • Oxidized acetate functional group : Implicated in various biochemical interactions.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific mechanisms often involve modulation of cellular signaling pathways and inhibition of enzymes critical for disease progression.

Anticancer Activity

Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : this compound was tested against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50_{50} values were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Antidiabetic Properties

Recent investigations into benzodioxol derivatives highlight their potential as synthetic antidiabetic drugs. The compound's ability to modulate glucose metabolism and enhance insulin sensitivity has been documented in vitro .

Anti-HIV Activity

Compounds similar to this compound have been reported to inhibit HIV replication by targeting reverse transcriptase and other viral enzymes . This suggests a potential application in the treatment of HIV/AIDS.

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a recent study, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC50_{50} value of 16.19 μM against HCT-116 cells. This was comparable to established chemotherapeutics .

Study 2: Antidiabetic Activity

Another study focused on the antidiabetic properties of benzodioxol derivatives. The compound demonstrated a marked reduction in blood glucose levels in diabetic models, suggesting its viability as a therapeutic agent for managing diabetes .

Table 1: Biological Activities of this compound

Activity TypeCell Line/ModelIC50_{50} ValueReference
CytotoxicityHCT-11616.19 μM
CytotoxicityMCF-717.16 μM
AntidiabeticDiabetic ModelSignificant Reduction
Anti-HIVHIV Infected CellsInhibition observed

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate?

Answer:
The compound can be synthesized via multi-step reactions involving:

  • Amide coupling : Reacting benzo[d][1,3]dioxol-5-yl-containing intermediates with morpholinoethylamine derivatives under anhydrous conditions (e.g., DCM as solvent).
  • Diazo intermediates : Evidence from analogous compounds suggests diazoacetate precursors (e.g., methyl ethyl 2-diazoacetate) can undergo fluorination or substitution with HF·pyr₂ (44% yield after purification via gradient flash chromatography) .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate the product. Monitor reaction progress via TLC and confirm purity via NMR .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:
Key analytical methods include:

  • 1H/13C NMR : Assign peaks for the benzo[d][1,3]dioxole moiety (δ ~6.7–6.9 ppm for aromatic protons; δ ~101–148 ppm for carbons) and morpholinoethyl groups (δ ~3.5–4.3 ppm for CH₂-N) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1727 cm⁻¹ for ester; ~1650 cm⁻¹ for amide) and morpholine C-N stretches (~1100 cm⁻¹) .
  • HPLC-MS : Validate molecular weight (theoretical MW: ~405 g/mol) and detect impurities .

Advanced: How can researchers resolve discrepancies in reaction yields during synthesis?

Answer:
Yield variations (e.g., 44% in fluorination vs. 98% in amidation ) may arise from:

  • Reagent stoichiometry : Excess HF·pyr₂ (6 equiv.) improves electrophilic substitution but risks side reactions.
  • Temperature control : Maintain reflux conditions for amidation to ensure complete conversion .
  • Purification challenges : Hydrophilic morpholino groups may reduce silica gel retention; optimize solvent polarity during chromatography .
    Mitigation : Conduct kinetic studies (e.g., in situ NMR) to monitor intermediate formation and adjust reaction parameters iteratively.

Advanced: What computational methods support mechanistic studies of this compound’s reactivity?

Answer:

  • DFT calculations : Model transition states for amide bond formation or fluorination to predict regioselectivity .
  • Molecular docking : Study interactions between the morpholinoethyl group and biological targets (e.g., kinases) to rationalize observed bioactivity .
  • Solvent effects : Simulate polarity-dependent reaction pathways (e.g., DCM vs. THF) using COSMO-RS models .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential toxicity of morpholine derivatives and halogenated byproducts .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated containers .

Advanced: How does structural modification of the benzo[d][1,3]dioxole ring affect bioactivity?

Answer:
Comparative studies with analogs (e.g., fluorinated or chlorinated derivatives) reveal:

  • Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets.
  • Steric effects : Bulkier substituents on the dioxole ring disrupt π-π stacking with aromatic residues in target proteins .
    Experimental design : Synthesize analogs via Suzuki coupling or electrophilic substitution and assay against relevant biological targets (e.g., kinases) .

Advanced: How can researchers validate conflicting spectroscopic data for this compound?

Answer:
Discrepancies in NMR/IR spectra may stem from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals (e.g., amide NH peaks appear downfield in DMSO) .
  • Tautomerism : Keto-enol tautomerism in the oxoacetate moiety may cause peak splitting; stabilize with deuterated solvents .
    Resolution : Compare data with published spectra of structurally validated analogs (e.g., ethyl 2-oxoacetate derivatives ).

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal chemistry : As a kinase inhibitor precursor due to its morpholinoethylamino motif .
  • Chemical biology : Probe for studying enzyme-substrate interactions via photoaffinity labeling .
  • Material science : Building block for functionalized polymers with tunable solubility .

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